molecular formula C17H26N2O4S2 B6961846 N-(4-hexanoyl-1-oxo-1,4-thiazinan-1-ylidene)-4-methylbenzenesulfonamide

N-(4-hexanoyl-1-oxo-1,4-thiazinan-1-ylidene)-4-methylbenzenesulfonamide

Cat. No.: B6961846
M. Wt: 386.5 g/mol
InChI Key: LAFNALXBVPLBNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-hexanoyl-1-oxo-1,4-thiazinan-1-ylidene)-4-methylbenzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a thiazinan ring, a hexanoyl group, and a methylbenzenesulfonamide moiety

Properties

IUPAC Name

N-(4-hexanoyl-1-oxo-1,4-thiazinan-1-ylidene)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4S2/c1-3-4-5-6-17(20)19-11-13-24(21,14-12-19)18-25(22,23)16-9-7-15(2)8-10-16/h7-10H,3-6,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAFNALXBVPLBNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)N1CCS(=NS(=O)(=O)C2=CC=C(C=C2)C)(=O)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hexanoyl-1-oxo-1,4-thiazinan-1-ylidene)-4-methylbenzenesulfonamide typically involves multiple steps:

  • Formation of the Thiazinan Ring: : The thiazinan ring can be synthesized through a cyclization reaction involving a suitable amine and a thiol. This step often requires a catalyst and specific reaction conditions such as elevated temperatures and inert atmosphere to prevent oxidation.

  • Attachment of the Hexanoyl Group: : The hexanoyl group is introduced via an acylation reaction. This can be achieved using hexanoyl chloride in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid byproduct.

  • Introduction of the Methylbenzenesulfonamide Moiety: : The final step involves the sulfonation of the thiazinan ring with 4-methylbenzenesulfonyl chloride. This reaction typically requires a base to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound would be scaled up using batch or continuous flow reactors. The key considerations would include optimizing reaction conditions to maximize yield and purity, as well as ensuring the safety and environmental compliance of the process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazinan ring. Common oxidizing agents include hydrogen peroxide and peracids.

  • Reduction: : Reduction reactions can target the carbonyl groups in the hexanoyl and thiazinan moieties. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

  • Substitution: : The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl chloride can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, often in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, alcohols, under basic conditions to neutralize the byproducts.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(4-hexanoyl-1-oxo-1,4-thiazinan-1-ylidene)-4-methylbenzenesulfonamide has several applications in scientific research:

  • Medicinal Chemistry: : It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.

  • Organic Synthesis: : The compound serves as an intermediate in the synthesis of more complex molecules, providing functional groups that can be further modified.

  • Materials Science: : Its unique structure makes it a candidate for the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(4-hexanoyl-1-oxo-1,4-thiazinan-1-ylidene)-4-methylbenzenesulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(4-hexanoyl-1-oxo-1,4-thiazinan-1-ylidene)-4-chlorobenzenesulfonamide: Similar structure but with a chlorine substituent, which may alter its reactivity and biological activity.

    N-(4-hexanoyl-1-oxo-1,4-thiazinan-1-ylidene)-4-nitrobenzenesulfonamide: Contains a nitro group, potentially affecting its electronic properties and reactivity.

Uniqueness

N-(4-hexanoyl-1-oxo-1,4-thiazinan-1-ylidene)-4-methylbenzenesulfonamide is unique due to the combination of its functional groups, which provide a balance of hydrophobic and hydrophilic properties, making it versatile for various applications. Its specific structure allows for targeted interactions in medicinal chemistry and unique reactivity in organic synthesis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.